2-(Cyclopentyloxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

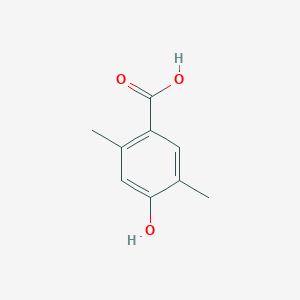

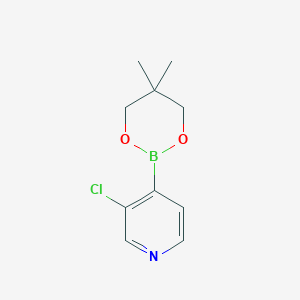

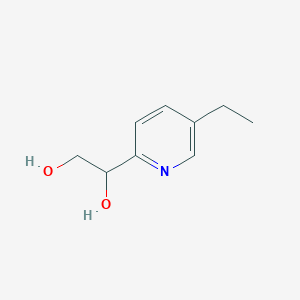

“2-(Cyclopentyloxy)nicotinonitrile” is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is used for research purposes and in the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “2-(Cyclopentyloxy)nicotinonitrile” consists of a pyridine ring with a nitrile group attached to it . The compound’s orthorhombic crystallization in the P21212 space group is composed of a pyridine core flanked by two phenyl rings .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Cyclopentyloxy)nicotinonitrile” are not available, similar compounds have been studied for their reactivity and stability .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopentyloxy)nicotinonitrile” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Selective Toxicity of Neonicotinoids

Neonicotinoids, including compounds structurally related to 2-(Cyclopentyloxy)nicotinonitrile, show remarkable selectivity due to differences between insect and mammalian nicotinic acetylcholine receptors (nAChRs). These differences underlie the selective toxicity of neonicotinoids, which act as agonists at insect nAChRs without the same level of effectiveness or safety in mammals. This selectivity is foundational for the development and use of neonicotinoids as safe and effective insecticides (Tomizawa & Casida, 2003).

Chemosensing and Pharmacological Properties

Coumarin derivatives, related in function to nicotinonitrile derivatives, have been investigated for their antimicrobial, antioxidant, and anti-inflammatory activities. These compounds, through chemical reactions that include nicotinonitrile as a component, demonstrate significant biological activities, suggesting potential applications in developing new therapeutic agents (Al-Hazmy et al., 2022).

Neonicotinoid Metabolism

Understanding the metabolism of neonicotinoids, which share a common structure with 2-(Cyclopentyloxy)nicotinonitrile, is crucial for evaluating their toxicology and environmental impact. These compounds are metabolized through various pathways involving phase I and II enzymes, leading to products that can affect mammalian health and environmental safety. Insights into their metabolic pathways inform the design of safer and more effective pesticides (Casida, 2011).

Luminescent Properties for Material Science

Nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, exhibit promising luminescent properties, making them potential candidates for applications in material science, particularly as blue light-emitting materials. Their photophysical properties, including absorption and fluorescence, underline the potential for developing new optical materials and devices (Ahipa et al., 2014).

Synthesis and Characterization for Drug Development

The synthesis and characterization of new nicotinonitrile and furo[2,3-b]pyridine derivatives bearing thiophene substituent highlight the versatility of nicotinonitrile compounds in drug development. These derivatives have shown promising cytotoxic activity against various tumor cell lines, underscoring their potential in cancer therapy (Ibrahim et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopentyloxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMXJSCANAEKAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640928 |

Source

|

| Record name | 2-(Cyclopentyloxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentyloxy)nicotinonitrile | |

CAS RN |

1016805-97-2 |

Source

|

| Record name | 2-(Cyclopentyloxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

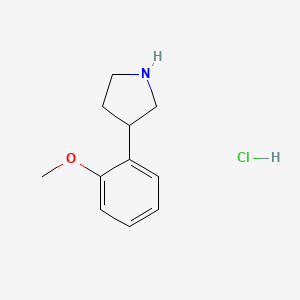

![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)

![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)

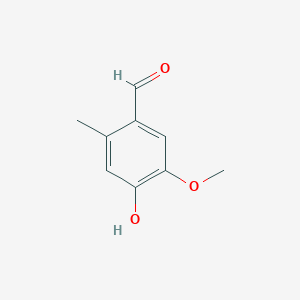

![5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1604035.png)